molecular formula C16H20FN3O3 B2393176 N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 941889-31-2

N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No. B2393176
CAS RN: 941889-31-2
M. Wt: 321.352
InChI Key: FWKOWIGSQAJNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-fluorobenzyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FPOP is a covalent labeling reagent that is used to study protein structure and dynamics.

Scientific Research Applications

Neuroprotective Properties

YM-244769 as a Neuroprotective Agent : YM-244769, a novel Na+/Ca2+ exchange inhibitor, has shown significant potential in protecting against hypoxia/reoxygenation-induced neuronal cell damage. This compound preferentially inhibits NCX3 isoforms, demonstrating a therapeutic potential as a neuroprotective drug. The research conducted by Iwamoto and Kita (2006) highlighted its protective efficacy in neuronal SH-SY5Y cells, which express both NCX1 and NCX3, making it a promising candidate for the treatment of neuronal injuries or diseases associated with calcium dysregulation (Iwamoto & Kita, 2006).

Synthesis and Functionalization

Functionalization of C60 with NFSI : The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 to produce various 1,2- and 1,4-bisfullerene adducts has been explored by Li, Lou, and Gan (2015). This research not only demonstrates the versatility of NFSI in the functionalization of C60 but also opens up new avenues for the development of fullerene-based materials with potential applications in nanotechnology and materials science (Li, Lou, & Gan, 2015).

Anticancer Research

Microwave-Assisted Synthesis of Anticancer Agents : An efficient microwave-assisted synthesis of 3-(2-(4-fluorobenzyl)-6-(substituted phenyl) pyrimidin-4-yl)-2H-chromen-2-one derivatives has been described by Hosamani, Reddy, and Devarajegowda (2015). These compounds were evaluated for their anticancer activity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cell lines, revealing significant cytotoxicity and potential as anticancer agents (Hosamani, Reddy, & Devarajegowda, 2015).

Insecticide Research

Flubendiamide as an Insecticide : Flubendiamide, a compound with a unique chemical structure including a fluorobenzyl group, has been identified as a novel class of insecticide highly effective against lepidopterous insect pests. This compound exhibits a mode of action distinct from commercial insecticides, providing a new tool for insect resistance management and integrated pest management programs. The research by Tohnishi et al. (2005) underscores its importance in agricultural pest control (Tohnishi et al., 2005).

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3/c17-13-6-4-12(5-7-13)11-19-16(23)15(22)18-8-2-10-20-9-1-3-14(20)21/h4-7H,1-3,8-11H2,(H,18,22)(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKOWIGSQAJNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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